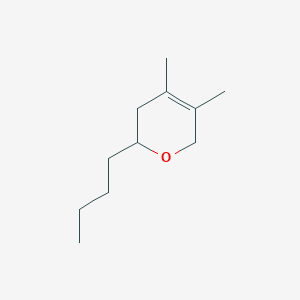![molecular formula C9H9N3O2 B14429423 4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol CAS No. 80200-17-5](/img/structure/B14429423.png)
4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol is a compound that features a triazole ring attached to a phenol group via a methoxy linker. This compound is part of a broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenol derivative and the triazole precursor.
Click Chemistry: The key step involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry”. This reaction forms the 1,2,3-triazole ring.
Reaction Conditions: The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or water, with copper sulfate pentahydrate and sodium ascorbate as catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the click chemistry process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol can undergo several types of chemical reactions:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential antimicrobial, anticancer, and antiviral activities.
Biology: Used in studies involving enzyme inhibition and protein binding.
Materials Science: Incorporated into polymers and materials for enhanced properties.
Agriculture: Investigated for its potential as a pesticide or herbicide.
作用機序
The mechanism of action of 4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol involves its interaction with various molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active sites of enzymes, inhibiting their activity.
Protein Binding: The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function.
Pathways: It can interfere with metabolic pathways, leading to the inhibition of microbial growth or cancer cell proliferation.
類似化合物との比較
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Phenol Derivatives: Compounds with phenol groups but different linkers or additional functional groups.
Uniqueness
4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol is unique due to its specific combination of a triazole ring and a phenol group, which imparts distinct biological activities and chemical properties. This combination allows it to interact with a wide range of biological targets and participate in diverse chemical reactions.
特性
CAS番号 |
80200-17-5 |
|---|---|
分子式 |
C9H9N3O2 |
分子量 |
191.19 g/mol |
IUPAC名 |
4-(triazol-2-ylmethoxy)phenol |
InChI |
InChI=1S/C9H9N3O2/c13-8-1-3-9(4-2-8)14-7-12-10-5-6-11-12/h1-6,13H,7H2 |
InChIキー |
SYEKQDKDIKSREJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)OCN2N=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


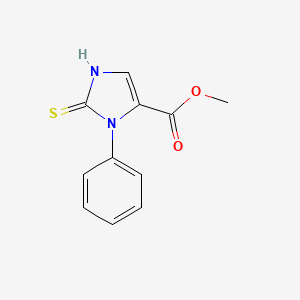
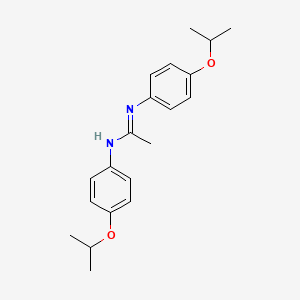
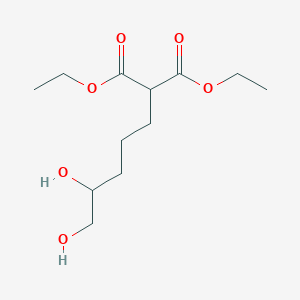

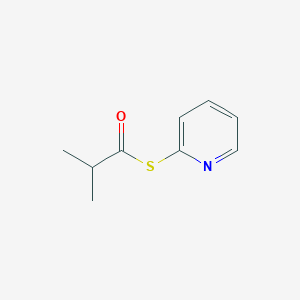
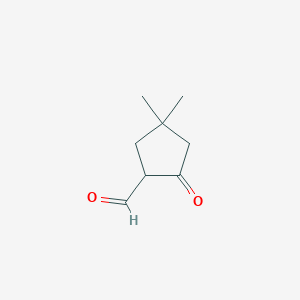

![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)
![Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide](/img/structure/B14429384.png)


![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)
